RORγt Inhibitor Potency: 35-Fold Improvement with 2-Bromo-6-CF3 Benzyl Fragment over 2-Chloro-6-CF3 Analog
A direct head-to-head comparison within the same indazole-based RORγt inhibitor series (US9556168B2) reveals that the compound incorporating the [2-bromo-6-(trifluoromethyl)phenyl]methyl group (Compound 4A) displays an IC50 of 4 nM in a biochemical TR-FRET assay, while the corresponding 2-chloro-6-(trifluoromethyl)benzyl analog shows an IC50 of 142 nM under identical assay conditions [1][2]. This 35-fold potency differential demonstrates that the bromine atom in the 2-position is not merely a placeholder for halogen bonding but fundamentally optimizes the binding interaction with the RORγt ligand-binding domain in a way that chlorine cannot replicate.
| Evidence Dimension | RORγt enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM (4-(1-(2-bromo-6-(trifluoromethyl)benzyl)-4-fluoro-1H-indazol-3-yl)-5-fluoro-2-hydroxybenzoic acid) |
| Comparator Or Baseline | IC50 = 142 nM (corresponding 2-chloro-6-(trifluoromethyl)benzyl analog) |
| Quantified Difference | 35-fold lower IC50 (higher potency) for the bromo derivative |
| Conditions | Biochemical TR-FRET assay, pH 7.0, measuring RORγt inhibition |
Why This Matters
Procurement of the 2-bromo-6-CF3 benzyl alcohol scaffold directly enables synthesis of RORγt inhibitors with clinical-grade potency, whereas the chloro analog yields substantially weaker tool compounds unsuitable for lead optimization.
- [1] BindingDB. Entry BDBM235011: 4-(1-(2-bromo-6-(trifluoromethyl)benzyl)-4-fluoro-1H-indazol-3-yl)-5-fluoro-2-hydroxybenzoic acid (4A). IC50 = 4 nM. Assay: TR-FRET, pH 7.0. Available at: https://www.bindingdb.org View Source
- [2] BindingDB. PrimarySearch_ki: 2-chloro-6-(trifluoromethyl)benzyl RORγt inhibitor. IC50 = 142 nM. Assay: TR-FRET, pH 7.0. Available at: https://www.bindingdb.org View Source
